5-Bromo-2-(difluoromethyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, the preparation method of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method involves using dimethyl terephthalate as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications
1. Key Intermediate in the Synthesis of Therapeutic SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is a key intermediate for synthesizing a family of SGLT2 inhibitors used in diabetes therapy. This compound is derived from dimethyl terephthalate and is prepared through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization (Zhang et al., 2022).
2. Synthesis of Cadmium (II) Complex for Antifungal and Antibacterial Activities
The synthesis of 2-[2(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) complex is another application. This complex has been evaluated for its antifungal and antibacterial activities against organisms like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
3. Use in Synthesis of Orexin Filorexant
A synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a molecular fragment of orexin Filorexant (MK-6096), involves the use of 2-bromo-5-methyl benzoic acid. This method offers advantages like a short synthetic pathway, simple post-treatment, and high yield (Liu et al., 2020).
4. Crystallographic and Electronic Structure Studies
5-Bromo-2-methyl benzoic acid has been subject to crystallographic study using X-ray powder diffraction. The research includes analysis of intermolecular interactions and molecular electrostatic potential calculation, contributing to the understanding of molecular structures (Pramanik et al., 2019).
5. Antiviral and Cytotoxic Activities
Compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid have been synthesized for their antiviral activities against viruses like Herpes simplex and vaccinia viruses (Selvam et al., 2010).
6. Study of Ionic Mechanism in Nerve Conduction
Studies on benzoic acid derivatives like 5-bromosalicylic acid have provided insights into the ionic mechanisms of nerve conduction. These studies involve understanding how these compounds affect action potentials in nerves (Neto & Narahashi, 1976).
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMLRSXUEBUVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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